GSK-3 Inhibitor X

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

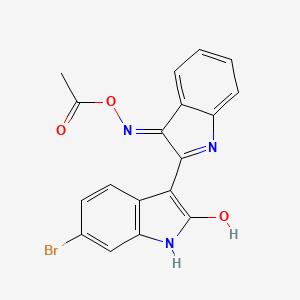

GSK-3 Inhibitor X, also known under CAS 740841-15-0, is a small molecule/inhibitor that controls the biological activity of GSK-3 . It’s primarily used for Phosphorylation & Dephosphorylation applications . It’s an acetoxime analog of BIO, GSK-3 Inhibitor IX .

Physical And Chemical Properties Analysis

This compound is a solid substance that is dark purple in color . It has a molecular weight of 398.21 . It’s soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C, protected from light, and is okay to freeze .Applications De Recherche Scientifique

Therapeutic Potential in Various Diseases : GSK-3 inhibitors are recognized for their potential in treating a wide range of diseases, including diabetes type II, neurodegenerative diseases, bipolar disorders, stroke, cancer, and chronic inflammatory diseases. This is due to GSK-3's involvement in multiple cellular processes and pathways (Martínez et al., 2002).

Neurodegenerative and Psychiatric Disorders : Research indicates that GSK-3 inhibitors might be beneficial in neurodegenerative and psychiatric conditions. Their potential role in protecting against neuronal cell death is particularly relevant for diseases like Alzheimer's and in treating traumatic head injury and stroke. Moreover, these inhibitors could mimic the action of mood stabilizers, suggesting their use in bipolar mood disorders (Eldar-Finkelman, 2002).

Anticancer Effects : GSK-3β inhibitors have shown anticancer effects in studies, notably causing centrosome dysregulation and abnormal mitosis in cancer cells. This can lead to apoptosis or, in cells resistant to apoptosis, a process called mitotic catastrophe, which is another mechanism for cell death induced by GSK-3β inhibition (Yoshino & Ishioka, 2015).

Cognitive Function in Neuropsychiatric Disorders : GSK-3 is a regulator of cognitive functions, and its inhibitors have shown promise in preclinical studies for restoring cognitive function in various brain disorders, including Alzheimer’s disease, mood disorders, schizophrenia, and fragile X syndrome (O'Leary & Nolan, 2014).

Rapid Antidepressive-like Activity : Specific GSK-3 inhibitors like L803-mts have demonstrated rapid antidepressive effects in animal models, further supporting the potential of these inhibitors as antidepressants (Kaidanovich‐Beilin et al., 2004).

Involvement in ALS : GSK-3 inhibitors have shown effectiveness in animal models of amyotrophic lateral sclerosis (ALS), suggesting their role in ALS pathogenesis and potential as therapeutic agents (Koh et al., 2007).

Diverse Cellular Functions : GSK-3 is a multifunctional kinase involved in numerous signaling pathways and cellular processes, including glycogen metabolism, cell cycle regulation, proliferation, and insulin action. Its inhibitors have been explored for various diseases, such as Alzheimer's disease, bipolar disorder, diabetes, and diseases caused by unicellular parasites expressing GSK-3 homologues (Meijer et al., 2004).

Mécanisme D'action

- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .

- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. BIO-Acetoxime disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

GSK-3 inhibitors, including GSK-3 Inhibitor X, could be used in the treatment of key human diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . The development of GSK-3 inhibitors for innovative leukemia therapy has been discussed . The modulation of GSK-3β activity with small molecule compounds may form a valuable strategy to control such diseases .

Analyse Biochimique

Biochemical Properties

BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . BIO-Acetoxime does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .

Cellular Effects

BIO-Acetoxime has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, BIO-Acetoxime significantly reduces the release of HSV-1 particles in OC3 cells .

Molecular Mechanism

BIO-Acetoxime exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .

Temporal Effects in Laboratory Settings

It is known that BIO-Acetoxime is stable and can be stored at -20°C for up to 1 month .

Dosage Effects in Animal Models

In animal models, BIO-Acetoxime has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .

Metabolic Pathways

It is known that BIO-Acetoxime inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .

Transport and Distribution

It is known that BIO-Acetoxime is not cell-permeable .

Subcellular Localization

Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for GSK-3 Inhibitor X involves several steps, including the synthesis of intermediate compounds that are subsequently used to form the final product.", "Starting Materials": [ "4-methylbenzene-1,2-diamine", "2-chloro-4-nitrophenol", "potassium carbonate", "dimethyl sulfoxide", "acetic anhydride", "sodium hydroxide", "ethyl acetate", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of 4-methylbenzene-1,2-diamine with 2-chloro-4-nitrophenol in the presence of potassium carbonate and dimethyl sulfoxide to form 2-chloro-4-nitro-N-(4-methylphenyl)benzene-1,2-diamine.", "Step 2: Reduction of the nitro group in the intermediate compound with sodium hydroxide to form 2-chloro-N-(4-methylphenyl)benzene-1,2-diamine.", "Step 3: Acetylation of the amine group in the intermediate compound with acetic anhydride to form 2-chloro-N-(4-methylphenyl)-N-acetylbenzene-1,2-diamine.", "Step 4: Hydrolysis of the acetyl group in the intermediate compound with hydrochloric acid to form GSK-3 Inhibitor X.", "Step 5: Purification of the final product using ethyl acetate and water." ] } | |

Numéro CAS |

667463-85-6 |

Formule moléculaire |

C18H12BrN3O3 |

Poids moléculaire |

398.2 g/mol |

Nom IUPAC |

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |

Clé InChI |

HUDSYNWJCPDHLL-UHFFFAOYSA-N |

SMILES isomérique |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

SMILES canonique |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)